molecular formula C11H9NO3 B019295 Phthalimidoacetone CAS No. 3416-57-7

Phthalimidoacetone

Cat. No.: B019295
CAS No.: 3416-57-7
M. Wt: 203.19 g/mol
InChI Key: STMRGLKPBJVVEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phthalimidoacetone, with the chemical formula C11H9NO3, is a versatile compound used in organic synthesis. It is characterized by the presence of both phthalimido and acetone functional groups, making it a valuable intermediate in various chemical reactions .

Preparation Methods

Phthalimidoacetone can be synthesized through the condensation of phthalimide with acetone. One common method involves heating a mixture of phthalimide and acetone in the presence of a base such as sodium ethoxide. The reaction is typically carried out under reflux conditions, and the product is purified by recrystallization from ethanol .

In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, the use of microwave irradiation has been reported to significantly improve the yield and reaction rate. In this method, phthalimide and acetone are heated together in the presence of a catalyst under microwave irradiation, resulting in a higher yield of this compound .

Chemical Reactions Analysis

Phthalimidoacetone undergoes various types of chemical reactions, including condensation, substitution, and cyclization reactions. Some common reactions include:

    Condensation Reactions: this compound can react with dimethylformamide dimethyl acetal to form enaminones.

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the phthalimido group is replaced by other nucleophiles.

    Cyclization Reactions: this compound can undergo cyclization reactions to form various heterocyclic compounds.

Mechanism of Action

The mechanism of action of phthalimidoacetone involves its ability to act as an electrophile in various chemical reactions. The phthalimido group enhances the electrophilicity of the carbonyl carbon in the acetone moiety, making it more reactive towards nucleophiles. This reactivity allows this compound to participate in a wide range of synthetic transformations, leading to the formation of diverse chemical structures .

Comparison with Similar Compounds

Phthalimidoacetone can be compared with other similar compounds such as phthalimidopropiophenone and phthalimidobutyrophenone. These compounds also contain the phthalimido group but differ in the length and structure of the carbon chain attached to the phthalimido moiety. The unique structure of this compound, with its acetone functional group, makes it particularly useful in the synthesis of enaminones and heterocyclic compounds .

Similar compounds include:

This compound stands out due to its specific reactivity and the types of products it can form, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

2-(2-oxopropyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-7(13)6-12-10(14)8-4-2-3-5-9(8)11(12)15/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMRGLKPBJVVEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40284160
Record name Phthalimidoacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40284160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3416-57-7
Record name Phthalimidoacetone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003416577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3416-57-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35996
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phthalimidoacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40284160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Oxopropyl)Isoindoline-1,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHTHALIMIDOACETONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4ZC7V7NJ6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Phthalimide (3 g) was dissolved in dry tetrahydrofuran (70 ml) and added dropwise at room temperature to a suspension of sodium hydride (539 mg) in tetrahydrofuran (15 ml). This was followed by heating at 40° C. for one hour, and then a solution of chloroacetone (1.99 g) dissolved in tetrahydrofuran (15 ml) was added dropwise. The mixture was then kept at the reflux temperature for 15 hours. After cooling, it was added to an ice/water mixture and extracted three times with ethyl acetate. The combined organic phases were washed once with saturated sodium chloride solution and then dried over magnesium sulfate. The solvent was removed in vacuo and the residue was chromatographed on silica gel (n-heptane/ethyl acetate 2:1). 2.9 g of the title compound were isolated.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
539 mg
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
1.99 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phthalimidoacetone
Reactant of Route 2
Reactant of Route 2
Phthalimidoacetone
Reactant of Route 3
Reactant of Route 3
Phthalimidoacetone
Reactant of Route 4
Reactant of Route 4
Phthalimidoacetone
Reactant of Route 5
Reactant of Route 5
Phthalimidoacetone
Reactant of Route 6
Reactant of Route 6
Phthalimidoacetone
Customer
Q & A

Q1: What is the significance of phthalimidoacetone in organic synthesis, based on the provided research?

A: this compound serves as a valuable synthetic intermediate for creating various heterocyclic compounds. [, ] For instance, it reacts with DMFDMA (N,N-Dimethylformamide dimethyl acetal) to form an enaminone, which can then be further reacted to produce tetrahydropyrimidines, dihydropyridines, triacylbenzenes, and naphthofurans. []

Q2: How is this compound used in the synthesis of 1-[15N]amino-2-propanol hydrochloride?

A: The synthesis of 1-[15N]amino-2-propanol hydrochloride employs this compound as a key intermediate. [] The process involves a Gabriel condensation reaction between potassium [15N]phthalimide and chloroacetone to yield this compound. This intermediate is then reduced with sodium borohydride and subsequently hydrolyzed to produce the desired 1-[15N]amino-2-propanol hydrochloride. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.